molecular formula C6H13NO2 B186646 2-(Methoxymethyl)morpholine CAS No. 156121-15-2

2-(Methoxymethyl)morpholine

Cat. No. B186646
M. Wt: 131.17 g/mol
InChI Key: ZPELJYYPPKJKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05191079

Procedure details

N-Benzylethanolamine (459 g) is mixed with 1,2-epoxy-3-methoxypropane (422 g) and the mixture is stirred at 50° C. for 16 hours and thereafter the excess 1,2-epoxy-3-methoxypropane is distilled off under reduced pressure. The residue is dissolved in 1,4-dioxane (3 liters) and thereto are added powdery potassium hydroxide (692.5 g) and tris(3,6-dioxaheptyl)amine (11.4 g). To the mixture is added dropwise with stirring a solution of p-toluenesulfonyl chloride (809.4 g) in 1,4-dioxane (2 liters) over a period of 1.5 hour, during which the temperature of the reaction mixture raises and the solvent is refluxed. After the dropwise addition, the mixture is stirred for 2 hours, and the undissolved materials are filtered off and washed with ethyl acetate. The filtrate and the washing liquid are combined and distilled under reduced pressure to remove the solvent. To the residue are added water (600 ml) and conc. hydrochloric acid (300 ml) to make acidic. The aqueous layer is washed with ethyl acetate, made strongly basic by adding sodium hydroxide (160 g) under ice cooling and extracted with ethyl acetate. The ethyl acetate layer is washed with saturated saline solution, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The obtained residue is distilled under reduced pressure to give the title compound (391.3 g) as colorless liquid.
Quantity
459 g
Type
reactant
Reaction Step One
Quantity
422 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH2:10][OH:11])[C:2]1C=CC=C[CH:3]=1.[O:12]1C(COC)[CH2:13]1>>[CH3:13][O:12][CH2:3][CH:2]1[O:11][CH2:10][CH2:9][NH:8][CH2:1]1

Inputs

Step One
Name
Quantity
459 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO
Name
Quantity
422 g
Type
reactant
Smiles
O1CC1COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 50° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the excess 1,2-epoxy-3-methoxypropane is distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 1,4-dioxane (3 liters)
ADDITION
Type
ADDITION
Details
are added powdery potassium hydroxide (692.5 g) and tris(3,6-dioxaheptyl)amine (11.4 g)
ADDITION
Type
ADDITION
Details
To the mixture is added dropwise
STIRRING
Type
STIRRING
Details
with stirring a solution of p-toluenesulfonyl chloride (809.4 g) in 1,4-dioxane (2 liters) over a period of 1.5 hour
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
during which the temperature of the reaction mixture raises
TEMPERATURE
Type
TEMPERATURE
Details
the solvent is refluxed
ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the undissolved materials are filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
To the residue are added water (600 ml) and conc. hydrochloric acid (300 ml)
WASH
Type
WASH
Details
The aqueous layer is washed with ethyl acetate
ADDITION
Type
ADDITION
Details
by adding sodium hydroxide (160 g) under ice cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer is washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISTILLATION
Type
DISTILLATION
Details
The obtained residue is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COCC1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 391.3 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05191079

Procedure details

N-Benzylethanolamine (459 g) is mixed with 1,2-epoxy-3-methoxypropane (422 g) and the mixture is stirred at 50° C. for 16 hours and thereafter the excess 1,2-epoxy-3-methoxypropane is distilled off under reduced pressure. The residue is dissolved in 1,4-dioxane (3 liters) and thereto are added powdery potassium hydroxide (692.5 g) and tris(3,6-dioxaheptyl)amine (11.4 g). To the mixture is added dropwise with stirring a solution of p-toluenesulfonyl chloride (809.4 g) in 1,4-dioxane (2 liters) over a period of 1.5 hour, during which the temperature of the reaction mixture raises and the solvent is refluxed. After the dropwise addition, the mixture is stirred for 2 hours, and the undissolved materials are filtered off and washed with ethyl acetate. The filtrate and the washing liquid are combined and distilled under reduced pressure to remove the solvent. To the residue are added water (600 ml) and conc. hydrochloric acid (300 ml) to make acidic. The aqueous layer is washed with ethyl acetate, made strongly basic by adding sodium hydroxide (160 g) under ice cooling and extracted with ethyl acetate. The ethyl acetate layer is washed with saturated saline solution, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The obtained residue is distilled under reduced pressure to give the title compound (391.3 g) as colorless liquid.
Quantity
459 g
Type
reactant
Reaction Step One
Quantity
422 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH2:10][OH:11])[C:2]1C=CC=C[CH:3]=1.[O:12]1C(COC)[CH2:13]1>>[CH3:13][O:12][CH2:3][CH:2]1[O:11][CH2:10][CH2:9][NH:8][CH2:1]1

Inputs

Step One
Name
Quantity
459 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO
Name
Quantity
422 g
Type
reactant
Smiles
O1CC1COC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 50° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the excess 1,2-epoxy-3-methoxypropane is distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 1,4-dioxane (3 liters)
ADDITION
Type
ADDITION
Details
are added powdery potassium hydroxide (692.5 g) and tris(3,6-dioxaheptyl)amine (11.4 g)
ADDITION
Type
ADDITION
Details
To the mixture is added dropwise
STIRRING
Type
STIRRING
Details
with stirring a solution of p-toluenesulfonyl chloride (809.4 g) in 1,4-dioxane (2 liters) over a period of 1.5 hour
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
during which the temperature of the reaction mixture raises
TEMPERATURE
Type
TEMPERATURE
Details
the solvent is refluxed
ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the undissolved materials are filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
To the residue are added water (600 ml) and conc. hydrochloric acid (300 ml)
WASH
Type
WASH
Details
The aqueous layer is washed with ethyl acetate
ADDITION
Type
ADDITION
Details
by adding sodium hydroxide (160 g) under ice cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer is washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISTILLATION
Type
DISTILLATION
Details
The obtained residue is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COCC1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 391.3 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.